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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cis-feruloyl tyramine is a naturally occurring phenolic amide found in various plant species,
including the fruits of Lycium barbarum (goji berries).[1] This class of compounds has garnered
significant interest due to its potential biological activities. The precise structural elucidation of
such molecules is a critical step in drug discovery and development, enabling a deeper
understanding of structure-activity relationships. Nuclear Magnetic Resonance (NMR)
spectroscopy stands as the most powerful analytical technique for the unambiguous
determination of the chemical structure of novel compounds. This application note provides a
detailed protocol and data interpretation guide for the structural elucidation of N-cis-feruloyl
tyramine using one- and two-dimensional NMR spectroscopy.

Molecular Structure and Atom Numbering

The chemical structure of N-cis-feruloyl tyramine consists of a ferulic acid moiety linked to a
tyramine moiety through an amide bond, with a cis-configuration of the double bond in the
feruloyl group. The IUPAC name is (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-
hydroxyphenyl)ethyl]prop-2-enamide.[2] For clarity in NMR data assignment, the atoms are
numbered as depicted in the following diagram.
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Caption: Chemical structure of N-cis-Feruloyl Tyramine with atom numbering.
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Data Presentation

The following tables summarize the *H and 3C NMR spectral data for N-cis-feruloyl tyramine,
acquired in deuterated methanol (CDsOD). This data is essential for the verification of the
compound's structure.

Table 1: *H NMR Data of N-cis-Feruloyl Tyramine (CD3OD)

Atom No. Chemical Shift (5, Multiplicity Coupling Constant
pPpm) (3, Hz)

H-2 7.24 d 20

H-5 6.93 d 8.0

H-6 6.85 dd 8.0, 2.0

H-7 6.53 d 125

H-8 5.79 d 125

OCH:s 3.71 s

H-2', H-6' 7.05 d 8.5

H-3', H-5' 6.70 d 8.5

H-7 2.75 t 75

H-8' 3.40 t 75

Table 2: 13C NMR Data of N-cis-Feruloyl Tyramine (CDsOD)
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Atom No. Chemical Shift (6, ppm)
C-1 128.5
C-2 114.7
C-3 148.0
C-4 149.0
C-5 116.4
C-6 123.0
C-7 142.0
C-8 118.0
C-9 170.1
OCHs 56.5
C-I 131.5
C-2', C-6' 130.5
C-3, C-% 116.3
C-4' 156.0
c-7' 35.8
C-8 42.5

Experimental Protocols

The following protocols provide a general methodology for the isolation and NMR-based
structural elucidation of N-cis-feruloyl tyramine from a plant matrix, such as goji berries.

Isolation Protocol

o Extraction: Milled and dried plant material is extracted with methanol (MeOH) at room
temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with solvents of increasing polarity, such as n-hexane, chloroform (CHCIs), and ethyl acetate
(EtOAC), to fractionate the components based on their polarity.

Chromatographic Separation: The fraction containing the target compound (typically the
EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient
of chloroform and methanol.

Purification: Fractions containing N-cis-feruloyl tyramine are further purified using
preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a
suitable mobile phase, such as a water/acetonitrile gradient.

NMR Spectroscopy Protocol

Sample Preparation: A purified sample of N-cis-feruloyl tyramine (approximately 5-10 mg)
is dissolved in 0.6 mL of deuterated methanol (CDsOD) in a 5 mm NMR tube.

Data Acquisition: *H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a
high-field NMR spectrometer (e.g., 500 MHz or higher).

'H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities,
and coupling constants of the protons.

13C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts
of all carbon atoms.

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-
spin couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton
signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are two or three bonds away, which is crucial for
establishing the connectivity of the molecular fragments.

Structure Elucidation Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of N-cis-

feruloyl tyramine using the acquired NMR data.
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Caption: Workflow for NMR-based structure elucidation.

Key 2D NMR Correlations

The following diagram highlights the key COSY and HMBC correlations that are instrumental in
confirming the structure of N-cis-feruloyl tyramine.
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Caption: Key COSY and HMBC correlations for N-cis-Feruloyl Tyramine.
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Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and
definitive method for the structural elucidation of N-cis-feruloyl tyramine. The data and
protocols presented in this application note serve as a valuable resource for researchers in
natural product chemistry, medicinal chemistry, and drug development, facilitating the accurate
identification and characterization of this and similar bioactive compounds. The detailed NMR
analysis, including the assignment of all proton and carbon signals and the confirmation of
connectivity through 2D correlations, is indispensable for advancing the study of N-cis-feruloyl
tyramine and its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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